Methyl 5-(3-chlorophenyl)-2-fluorobenzoate
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Overview
Description
Methyl 5-(3-chlorophenyl)-2-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid core, which is further substituted with a 3-chlorophenyl and a 2-fluoro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-chlorophenyl)-2-fluorobenzoate typically involves the esterification of 5-(3-chlorophenyl)-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-chlorophenyl)-2-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Hydrolysis: 5-(3-chlorophenyl)-2-fluorobenzoic acid and methanol.
Reduction: 5-(3-chlorophenyl)-2-fluorobenzyl alcohol.
Scientific Research Applications
Methyl 5-(3-chlorophenyl)-2-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of Methyl 5-(3-chlorophenyl)-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and chlorine substituents can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(3-bromophenyl)-2-fluorobenzoate
- Methyl 5-(3-chlorophenyl)-2-methylbenzoate
- Methyl 5-(3-chlorophenyl)-2-chlorobenzoate
Uniqueness
Methyl 5-(3-chlorophenyl)-2-fluorobenzoate is unique due to the specific combination of the 3-chlorophenyl and 2-fluoro substituents, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
IUPAC Name |
methyl 5-(3-chlorophenyl)-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-18-14(17)12-8-10(5-6-13(12)16)9-3-2-4-11(15)7-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCLTNQYUXXPNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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